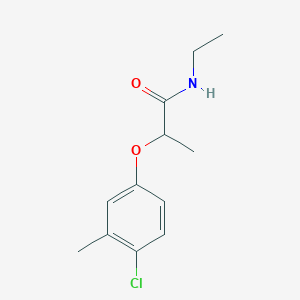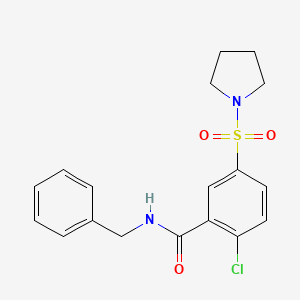![molecular formula C18H31ClN2O B4406530 1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride
Vue d'ensemble
Description
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as TBPB, is a novel compound that has gained significant attention in scientific research. TBPB is a small molecule activator of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which has been implicated in a variety of physiological and pathological processes.
Mécanisme D'action
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride acts as a positive allosteric modulator of TRPV1 channels, enhancing their activity in response to thermal and chemical stimuli. TRPV1 channels are expressed in a variety of tissues, including sensory neurons, immune cells, and epithelial cells. Activation of TRPV1 channels leads to the release of neurotransmitters and inflammatory mediators, which can modulate pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been reported to reduce pain and inflammation in models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target intracellular proteins. This compound is also highly specific for TRPV1 channels, which allows for selective modulation of this ion channel. However, this compound has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. This compound is also relatively unstable and can degrade over time, which can affect its activity and potency.
Orientations Futures
There are several future directions for research on 1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the development of this compound analogs with improved potency and selectivity for TRPV1 channels. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, such as pain, inflammation, and neurodegenerative diseases. Additionally, the role of TRPV1 channels in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate their functions and mechanisms of action.
Applications De Recherche Scientifique
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models of pain, inflammation, and neurodegenerative diseases. This compound has also been reported to enhance the activity of TRPV1 channels, which are involved in the regulation of body temperature, nociception, and other physiological processes.
Propriétés
IUPAC Name |
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.ClH/c1-18(2,3)16-7-5-8-17(15-16)21-14-6-9-20-12-10-19(4)11-13-20;/h5,7-8,15H,6,9-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQCUAPXKIUYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)




![5-[(diethylamino)sulfonyl]-2-methyl-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4406480.png)
![2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406486.png)
![N-{2-[(2,2,2-trifluoroacetyl)amino]phenyl}-2-furamide](/img/structure/B4406487.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)
![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)
![1-{4-[3-(dimethylamino)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406509.png)
amine hydrochloride](/img/structure/B4406514.png)
![1-methyl-4-[2-(3-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406518.png)
